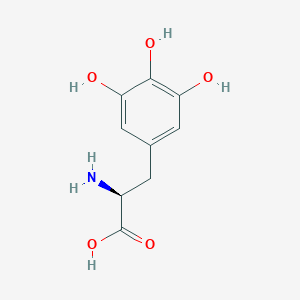
3,4,5-Trihydroxyphenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxyphenylalanine is a natural product found in Urticina felina, Stomphia coccinea, and Metridium senile with data available.
Aplicaciones Científicas De Investigación
Enzyme Mechanisms and Aromatic Amino Acid Hydroxylation
Aromatic amino acid hydroxylases, including Phenylalanine hydroxylase (PheH), Tyrosine hydroxylase (TyrH), and Tryptophan hydroxylase (TrpH), play a critical role in the metabolism of aromatic amino acids. PheH is particularly significant in liver enzyme function, catalyzing the catabolism of excess phenylalanine to tyrosine. TyrH, found in the central nervous system and adrenal gland, is essential for catecholamine biosynthesis, forming dihydroxyphenylalanine (DOPA) from tyrosine. This pathway involves the hydroxylation of the side chain of an aromatic amino acid, where 3,4,5-Trihydroxyphenylalanine could be a relevant intermediate or product in these processes (Fitzpatrick, 2003).
Melanin Biosynthesis
This compound may play a role in melanin biosynthesis. The oxidation of this compound, along with 3,4-dihydroxyphenylalanine, can lead to the formation of different quinones, which are intermediates in melanin production. Studies have indicated that the oxidation of 2,4,5-trihydroxyphenylalanine proceeds through specific intermediates, distinct from those formed during the oxidation of 3,4-dihydroxyphenylalanine (Graham & Jeffs, 1977), (Mason, 1948).
Neurochemical Activity
This compound has been observed to interact with non-NMDA receptors in cortical neurons, indicating potential neurochemical activities. It has been shown to generate glutamatergic responses, suggesting that compounds related to catecholamine precursors, like DOPA, might have specific neurological effects (Aizenman et al., 1990).
Propiedades
Número CAS |
16032-83-0 |
|---|---|
Fórmula molecular |
C9H11NO5 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3,4,5-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 |
Clave InChI |
KQZQZOQFUQXPLW-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
Sinónimos |
3,4,5-TOPA 3,4,5-trihydroxyphenylalanine 3,5-dihydroxytyrosine 5-hydroxydopa 5-hydroxydopa hydrochloride 5-hydroxydopa, (L)-isomer 5-OH-dopa |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


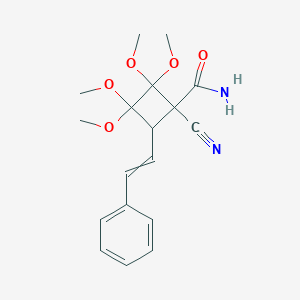

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
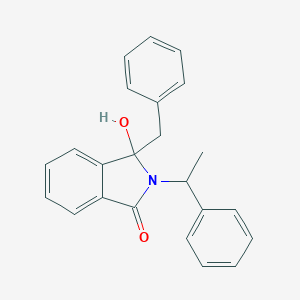

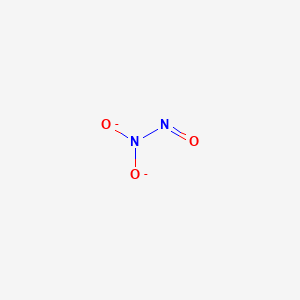

![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)

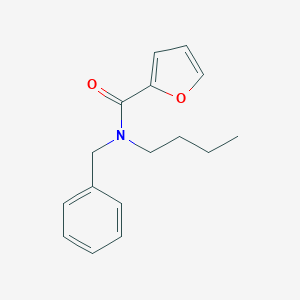
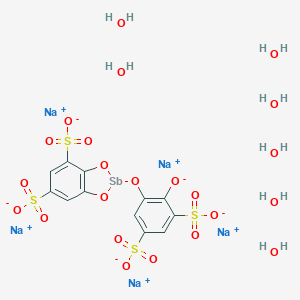
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
